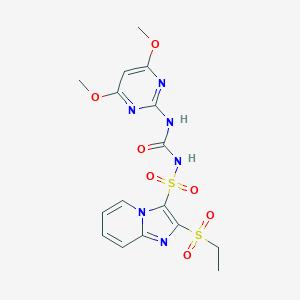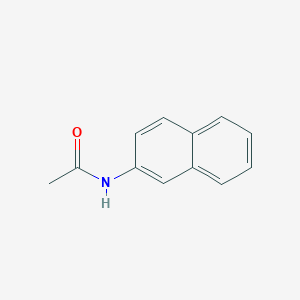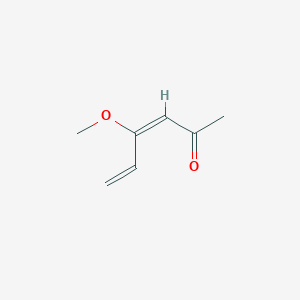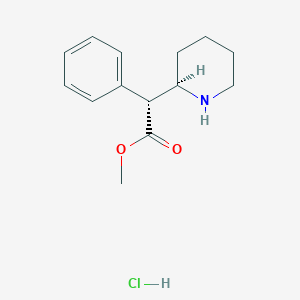
Sulfosulfuron
Übersicht
Beschreibung
Sulfosulfuron is a selective, systemic sulfonyl urea herbicide . It is absorbed through both roots and leaves, translocates throughout the plant, and acts as an inhibitor of amino acid biosynthesis, hence stopping cell division and plant growth . It is effective against grasses and broad-leaved weeds in wheat .
Molecular Structure Analysis
This compound has a molecular formula of C16H18N6O7S2 and a molecular weight of 470.5 g/mol . Its IUPAC name is 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea .Chemical Reactions Analysis
This compound is subject to degradation in the environment . The degradation could be enhanced due to repeated this compound applications, potentially reducing its herbicidal efficacy .Physical And Chemical Properties Analysis
This compound is highly soluble in water, is semi-volatile, and is mobile with a high potential for leaching to groundwater based on its physico-chemical properties . It is considered to be moderately persistent in soils .Wissenschaftliche Forschungsanwendungen
Wirkung als Herbizid
Sulfosulfuron ist ein Sulfonylharnstoff-Herbizid, das in der Landwirtschaft weit verbreitet ist, um Unkraut zu bekämpfen . Es ist wirksam gegen ein breites Spektrum von Unkräutern, und seine Anwendung kann die Unkrautpopulationen deutlich reduzieren und so die Erträge verbessern.
Abbau im Boden
Untersuchungen haben gezeigt, dass die wiederholte Anwendung von this compound die Abbaugeschwindigkeit im Boden beeinflussen kann . Dies bedeutet, dass die Wirksamkeit des Herbizids mit wiederholter Anwendung im Laufe der Zeit abnehmen kann, was möglicherweise zu einer geringeren herbiziden Wirksamkeit führt .
Auswirkungen auf die mikrobielle Gemeinschaft im Boden
this compound kann, wie andere Sulfonylharnstoff-Herbizide, die mikrobielle Gemeinschaft und Aktivität im Boden verändern . Während die Zusammensetzung der mikrobiellen Gemeinschaft möglicherweise nicht signifikant verändert wird, kann die Funktion und Aktivität der mikrobiellen Gemeinschaft im Boden beeinträchtigt werden .
Veränderung der Enzymaktivität
Die Anwendung von this compound kann die Aktivität mehrerer Enzyme im Boden verändern, darunter Cellobiohydrolase, Arylsulfatase, Dehydrogenase, Phosphatase und FDA-Hydrolase . Diese Enzyme spielen eine entscheidende Rolle beim Nährstoffkreislauf und der Bodengesundheit, und Veränderungen in ihrer Aktivität können erhebliche Auswirkungen auf die Bodenfruchtbarkeit und die Pflanzen Gesundheit haben .
Auswirkungen auf das Sorghumwurzelwachstum
Studien haben gezeigt, dass die Anwendung von this compound das Sorghumwurzelwachstum beeinflussen kann . Dies könnte Auswirkungen auf das Pflanzenwachstum und den Ertrag haben, insbesondere auf Feldern, auf denen Sorghum angebaut wird
Wirkmechanismus
Target of Action
Sulfosulfuron, a member of the sulfonylurea family of herbicides, primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of essential branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine .
Mode of Action
This compound’s mode of action involves interfering with the ALS enzyme in targeted plants . This interference blocks the production of the essential amino acids, leading to a rapid slowdown in cell division and overall plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of BCAAs . By inhibiting the ALS enzyme, this compound prevents the production of these amino acids, disrupting protein synthesis and plant growth .
Pharmacokinetics
It’s known that this compound is highly soluble in water, suggesting it could be readily absorbed and distributed within the plant system
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division . By blocking the synthesis of essential amino acids, this compound disrupts protein synthesis, leading to a halt in cell division and growth . This results in the death of the targeted plants.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and carbon dioxide concentration changes can influence the herbicide’s effectiveness . Additionally, soil type and pH can also affect the activity of this compound . It’s also worth noting that this compound can persist in the environment, potentially affecting non-target organisms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O7S2/c1-4-30(24,25)13-14(22-8-6-5-7-10(22)17-13)31(26,27)21-16(23)20-15-18-11(28-2)9-12(19-15)29-3/h5-9H,4H2,1-3H3,(H2,18,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXHDIPCIWOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034940 | |
| Record name | Sulfosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 0.71, methanol 0.33, ethyl acetate 1.01, dichloromethane 4.35, xylene 0.16, heptane <0.01 (all in g/L, 20 °C), In water, 17.6 (pH 5), 1627 (pH 7), 482 (pH 9) (all in mg/L, 20 °C), In water, 18 mg/L at 20 °C, pH 5 | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5185 at 20 °C | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-5 mPa (20 °C); 8.8X10-5 mPa (25 °C), 6.61X10-10 mm Hg at 25 °C | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, White solid | |
CAS RN |
141776-32-1 | |
| Record name | Sulfosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141776-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141776321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-(ethylsulfonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0XC20DL6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
201.1 to 201.7 °C | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Sulfosulfuron?
A1: this compound is a sulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants [, , , , ].
Q2: What are the downstream effects of ALS inhibition by this compound in plants?
A2: Inhibition of ALS leads to a depletion of BCAAs, which are essential for protein synthesis and plant growth [, , , , ]. This results in the cessation of cell division and elongation, ultimately leading to plant death [, , , , , , , , , , ].
Q3: How does the timing of this compound application impact its efficacy?
A3: Research indicates that the timing of this compound application influences its efficacy against weeds like Phalaris minor []. Applying this compound at the 30-day stage was found to be more effective than application at the 45-day stage []. This highlights the importance of understanding the growth stages of both the target weed and the crop for optimal this compound application.
Q4: Are there variations in this compound sensitivity among different plant species?
A4: Yes, significant variations in sensitivity to this compound exist among plant species. Studies have shown that wild barley (Hordeum spontaneum) can metabolize this compound applied post-emergence, although at a slower rate compared to wheat []. Conversely, wild barley exhibited greater sensitivity to pre-emergence this compound applications []. This variation in sensitivity highlights the potential for this compound's selective weed control in specific crops.
Q5: What other factors can influence the effectiveness of this compound in controlling weeds?
A5: Various factors can influence this compound efficacy, including:
- Soil type: this compound degradation rates can vary significantly depending on the soil type. For example, degradation was found to be faster in silty loam soil compared to sandy loam soil []. This variation underscores the importance of considering soil properties when determining this compound application strategies.
- Temperature: Temperature significantly impacts the degradation rate of this compound in soil. Research showed a two- to 2.7-fold increase in the degradation rate constant when the temperature increased from 15°C to 25°C []. This highlights the importance of considering environmental factors like temperature when evaluating this compound's persistence and potential for carryover effects.
- Previous herbicide applications: The degradation rate of this compound can be enhanced by repeated applications of this compound or other sulfonylurea herbicides []. This phenomenon, known as accelerated microbial degradation, could potentially reduce this compound's herbicidal efficacy over time [].
Q6: Can this compound be tank-mixed with other herbicides?
A6: Yes, this compound can be tank-mixed with other herbicides to broaden the weed control spectrum and improve efficacy. Some effective tank-mix combinations identified in the research include:
- This compound + carfentrazone for controlling broadleaf weeds in wheat [, ]
- This compound + metsulfuron for controlling a wide range of weeds in wheat [, , , , ]
- This compound + pyroxsulam for controlling Phalaris minor and Rumex dentatus in wheat []
- Clodinafop + metsulfuron for controlling a complex weed flora in wheat []
Q7: How does the addition of adjuvants influence the effectiveness of this compound?
A8: Adjuvants can significantly enhance the efficacy of this compound in controlling weeds. Research shows that the addition of vegetable oils like cottonseed and coconut oil improved the performance of this compound and this compound + metsulfuron-methyl in controlling wild barley []. Among the tested vegetable oils, cottonseed and coconut oil proved most effective, while castor oil had the least effect []. Interestingly, a negative correlation was observed between the efficacy of vegetable oils and their unsaturated/saturated fatty acids ratio []. These findings emphasize the importance of selecting appropriate adjuvants to optimize this compound's performance.
Q8: Has resistance to this compound been reported in weed populations?
A9: Yes, resistance to this compound has been observed. In Punjab, India, Phalaris minor populations initially resistant to isoproturon later developed resistance to clodinafop and subsequently showed a declining trend in susceptibility to this compound []. This case of cross-resistance highlights the potential for weeds to evolve resistance to multiple herbicides with similar modes of action, underscoring the need for diversified weed management strategies.
Q9: Are there any alternative herbicides that can be used to control this compound-resistant weeds?
A10: Research suggests that alternative herbicides like pinoxaden and pyroxsulam can effectively control Phalaris minor populations resistant to this compound and other herbicides like clodinafop and fop [, ]. This finding emphasizes the importance of having multiple herbicide options available to combat herbicide resistance effectively.
Q10: What strategies can be employed to delay the development of herbicide resistance?
A10: Several strategies can be adopted to delay the development and spread of herbicide resistance:
- Herbicide rotation: Rotating herbicides with different modes of action can prevent the continuous selection pressure on a single target site, reducing the likelihood of resistance development []. For instance, rotating this compound with clodinafop or pinoxaden could help delay resistance development in Phalaris minor populations [].
Q11: What is the persistence of this compound in the soil, and what are the potential environmental implications?
A12: this compound can persist in the soil for extended periods, potentially impacting succeeding crops. Studies revealed that this compound applied to wheat could persist for 150 days, causing phytotoxicity to a subsequent sorghum crop []. The residual effects were observed even with increased irrigation, suggesting that irrigation alone might not be sufficient to mitigate carryover risks []. This persistent nature of this compound underscores the need for careful crop rotation planning and awareness of potential carryover effects on sensitive crops.
Q12: Can this compound leach through the soil and contaminate groundwater?
A13: Yes, this compound has the potential to leach through the soil, particularly in lighter-textured soils, and potentially contaminate groundwater. Research using soil column studies showed that this compound leached more rapidly and to a greater extent in sandy loam soil compared to clay loam soil []. The study also found the highest concentration of this compound residues in the 12–18 cm section of soil columns []. These findings highlight the importance of understanding the soil characteristics and environmental factors that influence this compound's leaching potential to minimize the risk of groundwater contamination.
Q13: Are there any specific recommendations for managing this compound residues in the soil?
A13: Managing this compound residues in the soil requires careful planning and consideration of various factors. Based on the research, the following recommendations can be made:
- Crop rotation: Avoid planting sensitive crops like sorghum, faba bean, chickpea, and lentil immediately after a crop treated with this compound, as they are susceptible to its residual effects [, ]. Rotating with tolerant crops can help minimize the risk of crop injury from this compound residues.
- Tillage: Intensive tillage can help accelerate the degradation of this compound in the soil, reducing its persistence and potential for carryover effects [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)






![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)


